3-Methyl-[1,3'-bipiperidine]-2'-one
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Overview
Description
3-Methyl-[1,3’-bipiperidine]-2’-one is a heterocyclic organic compound that belongs to the class of bipiperidine derivatives. These compounds are characterized by the presence of two piperidine rings connected through a single nitrogen atom. The 3-methyl substitution on one of the piperidine rings and the ketone functional group at the 2’ position make this compound unique. Bipiperidine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,3’-bipiperidine]-2’-one typically involves the following steps:
Formation of the Bipiperidine Core: The initial step involves the formation of the bipiperidine core through a coupling reaction between two piperidine molecules.
Introduction of the Methyl Group: The 3-methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Oxidation to Form the Ketone: The final step involves the oxidation of the 2’ position to form the ketone group.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-[1,3’-bipiperidine]-2’-one may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to minimize by-products and ensure high purity of the final product. The use of automated reactors and real-time monitoring systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,3’-bipiperidine]-2’-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products Formed
Scientific Research Applications
3-Methyl-[1,3’-bipiperidine]-2’-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-[1,3’-bipiperidine]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,3’-Bipiperidine: Lacks the ketone group and has different chemical reactivity.
4,4’-Bipiperidine: Has a different substitution pattern, leading to distinct chemical and biological properties.
2,2’-Bipiperidine: Another isomer with unique reactivity and applications.
Uniqueness
3-Methyl-[1,3’-bipiperidine]-2’-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-(3-methylpiperidin-1-yl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9-4-3-7-13(8-9)10-5-2-6-12-11(10)14/h9-10H,2-8H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLMJQSAFAFDAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2CCCNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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